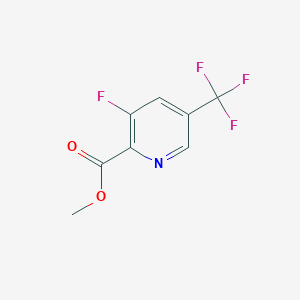
Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Methyl 3-fluoro-5-(trifluoromethyl)picolinate” involves the reaction of 3-fluoropicoline and trifluoromethyl diazomethane. More details about the synthesis process could not be found in the search results.Molecular Structure Analysis
The molecular weight of “Methyl 3-fluoro-5-(trifluoromethyl)picolinate” is 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-(trifluoromethyl)picolinate” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code is 1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Applications De Recherche Scientifique
Fluorination Processes
- Methyl pyridines, including structures similar to Methyl 3-fluoro-5-(trifluoromethyl)picolinate, have been used in studies involving fluorination processes. For instance, the fluorination of methyl pyridines with caesium tetrafluorocobaltate led to a range of polyfluoro-4-picolines (Plevey, Rendell, & Tatlow, 1982).
Photophysical Properties and Applications
- Fluoro substituted phenyl-methylpyridines have been used to synthesize blue phosphorescent emitting materials, which are significant in light-emitting device applications (Xu, Zhou, Wang, & Yu, 2009).
Synthesis and Crystal Structures
- Compounds like Methyl 3-fluoro-5-(trifluoromethyl)picolinate have been explored in the synthesis of hexafluorotitanate(IV) salts with pyridine and methyl substituted pyridines, showing unique crystal structures and hydrogen bonding features (Pevec, Tekavec, & Demšar, 2011).
Complex Formation and Dynamics
- Methylpyridines, similar in structure to the subject compound, have been studied in the formation of noncovalent supramolecular complexes, focusing on their rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes (Fuss, Siehl, Olenyuk, & Stang, 1999).
Electronic and Optical Applications
- Methyl-trifluoromethylpyridine-based complexes have been employed in the fabrication of high-efficiency blue-green light-emitting devices due to their unique electronic and optical properties (Jou et al., 2009).
Safety and Hazards
Mécanisme D'action
Chemical Properties
Methyl 3-fluoro-5-(trifluoromethyl)picolinate is a white crystalline solid with a melting point of 89-91°C. It has a molecular weight of 223.13 g/mol and is soluble in some organic solvents like acetonitrile and dichloromethane.
Safety Information
This compound is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin .
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZNVWLOOIULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




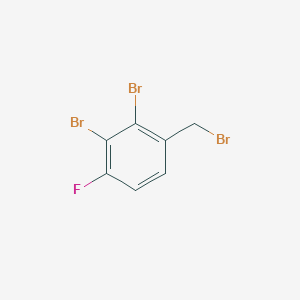


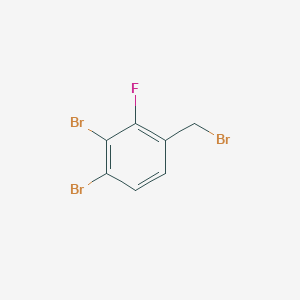
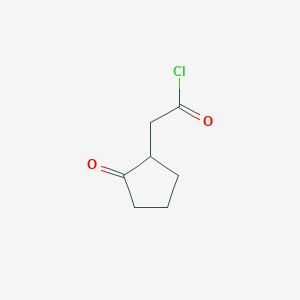
![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
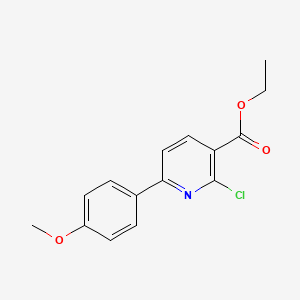
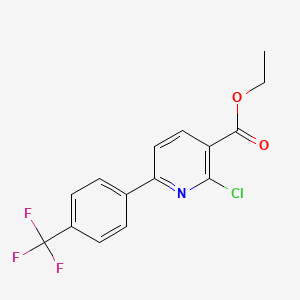
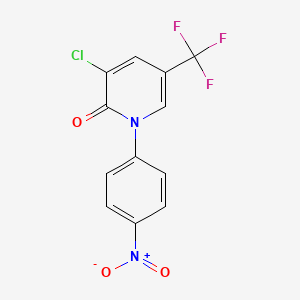

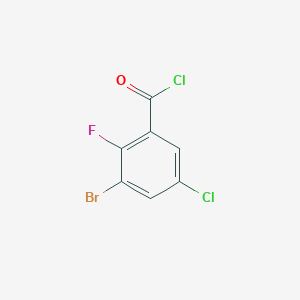
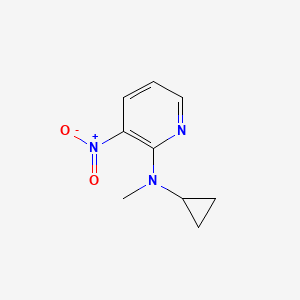
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)